Ferrous succinate

描述

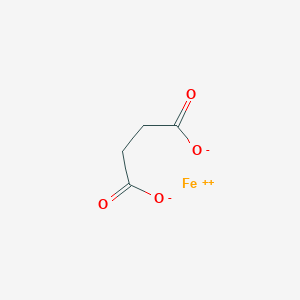

Structure

2D Structure

属性

IUPAC Name |

butanedioate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXRFOWKIZPNTA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17022-52-5 (unspecified iron(+2) salt), 110-15-6 (Parent), 15438-31-0 (Parent) | |

| Record name | Ferrous succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

171.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-90-7 | |

| Record name | Ferrous succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iron succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818ZYK7N91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of Ferrous Succinate

Vibrational Spectroscopy for Ligand Coordination and Bonding Analysis

Vibrational spectroscopy is a powerful tool for probing the molecular structure of ferrous succinate (B1194679), offering direct insight into the coordination of the succinate ligand to the ferrous ion. nih.gov

FTIR spectroscopy is instrumental in confirming the formation of the ferrous succinate salt and characterizing the bonding between the iron center and the carboxylate groups of the succinate ligand. azom.com The spectrum of a metal carboxylate is distinct from that of the free carboxylic acid. acs.org In free succinic acid, the stretching vibration of the carboxylic acid C=O group appears as a strong band typically above 1700 cm⁻¹. researchgate.net Upon deprotonation and coordination to the Fe(II) ion, this band is replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) group.

The positions of these carboxylate stretching bands are sensitive to the coordination mode. The difference between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can help elucidate the nature of the metal-carboxylate interaction (e.g., monodentate, bidentate chelating, or bridging). For this compound, the coordination of the carboxylate oxygen atoms to the iron(II) center is confirmed by the appearance of these characteristic bands. mdpi.com

Furthermore, the direct evidence of the Fe-O bond formation is found in the far-infrared region of the spectrum. The Fe-O stretching vibration is expected to appear as a distinct band, typically in the range of 400-600 cm⁻¹, although its exact position can vary. In one iron-oxo complex, a very strong Fe-O bond was identified with a stretching frequency as high as 960.5 cm⁻¹, though this represents a different type of iron-oxygen bond. nih.gov Analysis of related iron carbonyl halides also shows Fe-X (halogen) vibrations in the low-frequency region, which is consistent with the expected region for metal-ligand bonds. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for this compound Analysis

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Asymmetric COO⁻ Stretch (νₐₛ) | ~1550 - 1620 | Indicates coordinated carboxylate group. researchgate.net |

| Symmetric COO⁻ Stretch (νₛ) | ~1400 - 1450 | Indicates coordinated carboxylate group. |

| C-H Stretching | ~2930 | Corresponds to the methylene (B1212753) groups of the succinate backbone. researchgate.net |

| Fe-O Stretching | ~400 - 600 | Confirms direct coordination of oxygen to the iron center. |

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to vibrations that induce a change in molecular polarizability. nih.gov This technique is particularly useful for studying the symmetric vibrations of the molecule and the low-frequency modes associated with the crystal lattice. acs.org

For this compound, the Raman spectrum would be dominated by vibrations of the succinate ligand. Key features include the C-C stretching modes of the aliphatic chain and the symmetric stretching of the carboxylate groups. The conformation of the succinate dianion can be sensitive to its environment, which can be reflected in the Raman spectrum. nih.gov For instance, studies on sodium succinate have identified conformational transformations through changes in the v(C-CO₂⁻) band around 968 cm⁻¹. nih.gov

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Significance |

|---|---|---|

| C-C Stretching (Succinate) | ~800 - 1000 | Relates to the carbon backbone of the ligand. |

| Symmetric COO⁻ Stretch | ~1400 - 1450 | Complementary to FTIR data, often strong in Raman. |

| C-H Bending/Stretching | ~1300 - 1400 / ~2900 | Vibrations of the methylene (CH₂) groups. |

| Fe-O Vibrations / Lattice Modes | < 450 | Provides information on the metal-ligand bonds and crystal structure. nih.govencyclopedia.pub |

Electronic Spectroscopy for Electronic Transitions and Optical Properties

Electronic spectroscopy techniques, such as UV-Visible and fluorescence spectroscopy, are employed to investigate the electronic structure, including the d-orbital splitting of the Fe(II) ion and the energy gap between the valence and conduction bands.

UV-Vis absorption spectroscopy provides information on the electronic transitions within the this compound complex. libretexts.org For a d⁶ metal ion like Fe(II) in an octahedral or pseudo-octahedral environment, two main types of electronic transitions are expected: d-d transitions and charge-transfer (CT) transitions.

The d-d transitions, which involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital, are typically weak and appear in the visible or near-infrared region. For high-spin Fe(II) complexes, a single, broad, and weak absorption band is often observed.

More intense bands in the UV or near-UV region are generally assigned to charge-transfer transitions. acs.orgmdpi.comrsc.org These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). In the case of this compound, an MLCT transition from the Fe(II) center to the π* orbitals of the carboxylate group is possible. acs.orgmdpi.com

The absorption data can also be used to estimate the optical band gap (E_g) of the material, a crucial parameter for semiconductor applications. thermofisher.com The Tauc plot method is commonly used for this purpose, where the absorption coefficient (α) is related to the photon energy (hν) by the equation: (αhν)¹ᐟⁿ = A(hν - E_g). researchgate.netacs.org The value of 'n' depends on the nature of the electronic transition (n = 1/2 for direct band gap, n = 2 for indirect band gap). By plotting (αhν)¹ᐟⁿ against hν and extrapolating the linear portion of the curve to the energy axis, the band gap can be determined. youtube.com

Table 3: Potential Electronic Transitions and Band Gap Data for this compound

| Parameter | Expected Spectral Region / Value | Description |

|---|---|---|

| d-d Transitions | Visible / Near-IR | Weak absorptions corresponding to transitions between d-orbitals of the Fe(II) ion. |

| Charge-Transfer (CT) Bands | UV Region (~250-400 nm) | Intense absorptions, likely MLCT from Fe(II) to the succinate ligand. acs.orgmdpi.com |

| Optical Band Gap (E_g) | Typically 2.0 - 4.0 eV | Determined from the absorption edge using a Tauc plot. researchgate.netresearchgate.net |

Fluorescence spectroscopy probes the emission of light from excited electronic states. While many transition metal complexes are fluorescent, iron(II) complexes are often characterized by efficient fluorescence quenching. researchgate.netnih.gov This is typically due to the presence of low-lying, non-radiative metal-centered (MC) states that provide a rapid deactivation pathway for the initially populated excited states (e.g., MLCT states), preventing radiative emission (fluorescence). mdpi.comrsc.org

The deactivation process in many Fe(II) complexes occurs on an ultrafast timescale, often in the sub-picosecond range. rsc.org Therefore, this compound is expected to exhibit very weak or no fluorescence. However, the study of fluorescence quenching can itself be informative. For example, if a fluorescent ligand were used to synthesize the complex, the degree of quenching upon coordination to the Fe(II) center could provide insight into the efficiency of these non-radiative decay processes. researchgate.net In some specialized ligand environments, fluorescence from iron(II) complexes has been observed, though it is generally characterized by a short lifetime. rasayanjournal.co.innih.gov Any observed emission would likely originate from a ligand-centered π-π* state or a charge-transfer state, and its study could reveal details about the complex's photophysical dynamics. rasayanjournal.co.in

Magnetic Resonance Spectroscopy for Spin State and Electronic Structure

The electronic configuration of the Fe(II) ion (d⁶) in this compound makes it a candidate for spin crossover behavior, where it can exist in either a high-spin or a low-spin state depending on the ligand field strength. nih.govnih.gov In an octahedral field, a strong ligand field leads to a low-spin (S=0, diamagnetic) state, while a weak ligand field results in a high-spin (S=2, paramagnetic) state. Carboxylate ligands like succinate typically create a relatively weak ligand field, suggesting that this compound is likely a high-spin complex at room temperature.

Mössbauer spectroscopy is a definitive technique for determining the oxidation and spin state of iron compounds. nih.gov The isomer shift (δ) and quadrupole splitting (ΔE_Q) parameters are highly sensitive to the electronic environment of the iron nucleus. For a high-spin Fe(II) complex, a large isomer shift and a significant quadrupole splitting would be expected.

Nuclear Magnetic Resonance (NMR) spectroscopy can also provide insight into the magnetic state. While a diamagnetic (low-spin) complex would show sharp, well-resolved NMR signals, a paramagnetic (high-spin) complex would exhibit broad and significantly shifted resonances in its ¹H NMR spectrum due to the influence of the unpaired electrons on the nearby nuclei. acs.org The observation of such features in the spectrum of this compound would provide strong evidence for a high-spin Fe(II) center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of compounds. wikipedia.org For this compound, which consists of a ferrous ion (Fe²⁺) and a succinate anion, ¹H and ¹³C NMR spectroscopy primarily provide information about the succinate ligand. The paramagnetic nature of the Fe(II) ion can lead to significant broadening and shifting of the NMR signals of the nearby succinate protons and carbons, often rendering them difficult to observe directly. nih.govresearchgate.net

However, analysis of the free succinic acid or its diamagnetic salts can provide a reference for the expected chemical shifts. In the ¹H NMR spectrum of succinic acid, a single peak is typically observed for the four equivalent methylene (–CH₂–) protons. chemicalbook.comhmdb.cahmdb.caresearchgate.net The chemical shift of these protons is generally found in the range of 2.4-2.7 ppm, depending on the solvent used. chemicalbook.comresearchgate.net For instance, in deuterium (B1214612) oxide (D₂O), the signal appears around 2.67 ppm, while in dimethyl sulfoxide-d₆ (DMSO-d₆), it is observed at approximately 2.43 ppm. chemicalbook.com The carboxylic acid protons (–COOH) are acidic and their signal is typically broad, appearing around 12.2 ppm in DMSO-d₆. chemicalbook.com

The ¹³C NMR spectrum of succinic acid shows two distinct signals. The signal for the methylene carbons (–CH₂–) appears in the aliphatic region, while the signal for the carboxyl carbons (–COOH) is found further downfield in the region characteristic of carbonyl groups.

The interaction with the paramagnetic Fe(II) center in this compound would cause substantial changes to this simple NMR profile. The extent of the paramagnetic influence depends on the distance and geometric relationship between the nucleus and the iron center. While direct detection of signals from the succinate ligand in this compound can be challenging due to paramagnetic broadening, specialized NMR techniques and comparison with diamagnetic analogues are crucial for structural characterization. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Succinic Acid

| Solvent | Methylene Protons (-CH₂-) (ppm) | Carboxylic Acid Protons (-COOH) (ppm) | Reference |

| D₂O | ~2.67 | Not typically observed | chemicalbook.com |

| DMSO-d₆ | ~2.43 | ~12.2 | chemicalbook.com |

This table provides typical chemical shift values for the protons of succinic acid in different deuterated solvents. The exact chemical shifts can vary slightly based on experimental conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers and Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying materials with unpaired electrons, such as paramagnetic metal complexes. wikipedia.orgnih.gov this compound contains the Fe(II) ion, which has a d⁶ electron configuration. In a high-spin octahedral or pseudo-octahedral environment, the Fe(II) ion has four unpaired electrons, resulting in a total electron spin state of S=2. nih.govresearchgate.net Such integer spin systems are often "EPR-silent" at conventional X-band frequencies (around 9.5 GHz) and low magnetic fields because the transitions between the spin sublevels are often too high in energy. nih.gov

However, high-frequency/high-field EPR (HFEPR) spectroscopy can overcome this limitation. nih.govresearchgate.netnih.gov By employing higher microwave frequencies (e.g., 94 GHz, 275 GHz) and stronger magnetic fields, it becomes possible to observe the EPR transitions of high-spin Fe(II) complexes. nih.govnih.gov The spectra obtained are analyzed using a spin Hamiltonian model, which includes parameters such as the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), and the g-factor. nih.govresearchgate.net These parameters provide detailed information about the electronic structure and the symmetry of the metal ion's coordination environment. nih.govnih.gov

Table 2: Spin Hamiltonian Parameters for Representative High-Spin Fe(II) Complexes

| Complex | D (cm⁻¹) | E/D | Reference |

| Fe[(SPPh₂)₂N]₂ (Conformation 1) | 9.17 | 0.021 | nih.gov |

| Fe[(SPPh₂)₂N]₂ (Conformation 2) | 8.87 | 0.052 | nih.gov |

| Fe(H₂O)₆₂ | 11.2 | ~0.063 | nih.gov |

| (NH₄)₂Fe(H₂O)₆₂ | 14.94 | ~0.253 | nih.gov |

This table showcases the zero-field splitting parameters for several high-spin Fe(II) complexes, illustrating the range of values that can be expected for such systems. These values are crucial for understanding the electronic structure and local symmetry around the Fe(II) ion.

Thermoanalytical Characterization for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This analysis provides valuable information about the thermal stability and decomposition profile of a material. mdpi.comresearchgate.net The derivative of the TGA curve, known as the Differential Thermogravimetry (DTG) curve, shows the rate of mass change and helps to identify the temperatures at which the most significant decomposition events occur.

For hydrated metal complexes like this compound, the TGA curve typically shows initial mass loss corresponding to the removal of water molecules. Subsequent mass loss at higher temperatures is associated with the decomposition of the succinate ligand. The final residue at the end of the analysis under an oxidative atmosphere is usually a stable metal oxide, in this case, an iron oxide. researchgate.net

While specific TGA/DTG data for this compound is not detailed in the provided search results, the general decomposition pattern for metal succinates involves dehydration followed by the thermal degradation of the organic moiety. The decomposition of the succinate can proceed through various intermediates before forming the final metal oxide. The exact temperatures and the nature of the decomposition steps are influenced by factors such as the heating rate and the surrounding atmosphere (e.g., inert or oxidative). mdpi.com For example, studies on other iron salts like ferrous sulfate (B86663) heptahydrate show a multi-step decomposition process involving the loss of water molecules followed by the decomposition of the sulfate group to form iron oxide. researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govduke.edu DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. duke.eduyoutube.com

In the context of this compound, a DSC analysis would reveal endothermic and exothermic events associated with its thermal decomposition. The dehydration process, being an endothermic event, would be observed as a peak in the DSC curve. The decomposition of the succinate ligand can involve both endothermic and exothermic processes, depending on the nature of the chemical reactions taking place. For instance, the breaking of bonds is endothermic, while the formation of new, more stable products like iron oxide in an oxidizing atmosphere would be an exothermic process.

By correlating the thermal events observed in the DSC thermogram with the mass loss stages from the TGA data, a comprehensive understanding of the thermal decomposition pathway of this compound can be achieved. researchgate.net For example, a DSC study of ferrous sulfate heptahydrate showed endothermic peaks corresponding to the sequential loss of water molecules and the decomposition of the sulfate. researchgate.net Similar patterns of endothermic peaks for dehydration and subsequent decomposition would be expected for this compound.

X-ray Diffraction Studies for Solid-State Structure

Single-Crystal X-ray Diffraction (SC-XRD) for Crystal System, Space Group, and Unit Cell Parameters

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. nih.govcarleton.eduyoutube.com This technique provides precise information about the crystal system, space group, unit cell dimensions, bond lengths, and bond angles. carleton.edu

To perform an SC-XRD analysis, a suitable single crystal of this compound is required. carleton.edu This crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. youtube.comyoutube.com The diffraction pattern produced is a series of spots of varying intensity, which is directly related to the crystal's internal structure. youtube.com

While a complete crystal structure of this compound is not available in the provided search results, a hypothetical analysis would yield key structural parameters. For instance, it would reveal the coordination geometry around the Fe(II) ion, which is likely to be octahedral, with the succinate anions and potentially water molecules acting as ligands. The succinate anion can coordinate to the metal center in various modes, such as monodentate, bidentate chelating, or bridging between two metal centers, leading to the formation of a coordination polymer.

The SC-XRD data would allow for the determination of the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements present in the crystal lattice. researchgate.net Furthermore, the precise unit cell parameters (a, b, c, α, β, γ) that define the size and shape of the repeating unit of the crystal would be obtained. webelements.com

Powder X-ray Diffraction (PXRD) for Bulk Crystallinity and Phase Identification

Powder X-ray Diffraction (PXRD) is a critical non-destructive technique used to analyze the bulk crystallinity and phase identity of this compound. This method provides a unique diffraction pattern, acting as a fingerprint for the crystalline solid, which allows for confirmation of its synthesis and assessment of its purity against standard patterns from databases like the International Centre for Diffraction Data (ICDD).

The analysis of this compound and its hydrated forms reveals distinct crystalline structures. For instance, specific crystal forms, such as this compound tetrahydrate, have been identified and characterized by their unique PXRD patterns. google.com Similarly, crystalline forms of basic this compound salts have also been distinguished using this technique. google.com In studies involving the thermal decomposition of this compound, PXRD is employed to identify the initial compound and the resulting phases after heating. akjournals.com

The technique is also fundamental in the characterization of more complex materials derived from this compound precursors. For example, in the synthesis of nano-spinel ferrites from hexa-hydrazine cobalt zinc this compound, XRD analysis confirms the formation of the desired crystalline single-phase cubic spinel structure. researchgate.netresearchgate.netresearchgate.net The diffraction data allows for the calculation of structural parameters such as lattice parameters and crystallite size. researchgate.netresearchgate.net

Table 1: Application of PXRD in this compound Analysis

| Analysis Target | Findings | Reference(s) |

|---|---|---|

| Phase Identification | Confirms the unique crystalline structure of different forms, such as this compound tetrahydrate. | google.com |

| Purity Assessment | Compares the experimental diffraction pattern against standard database patterns to ensure phase purity. | |

| Thermal Decomposition | Identifies crystalline phases present before and after thermal treatment. | akjournals.com |

| Precursor Analysis | Confirms the formation of single-phase crystalline products (e.g., nanoferrites) from this compound-containing precursors. | researchgate.netresearchgate.netresearchgate.net |

Microscopic and Elemental Analysis for Morphology and Compositional Homogeneity

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface morphology, particle shape, and size distribution of this compound. This analysis provides insights into the physical characteristics of the bulk powder, which can influence properties such as solubility and dissolution rate.

When used to characterize iron-based metal-organic frameworks (MOFs) synthesized with succinate ligands, SEM analysis has revealed distinct, well-defined morphologies, such as cuboid shapes. In comparative studies, the morphology of this compound tablets has been analyzed alongside other iron formulations, like polysaccharide-iron complexes, to understand differences in their physical structure. mdpi.com For example, while a polysaccharide-iron complex appeared as irregular spheres, the comparative morphology of the this compound provides a baseline for evaluation. mdpi.com

Furthermore, SEM is extensively used to study the products derived from this compound precursors. In the synthesis of nanostructured ferrites from hexa-hydrazine cobalt zinc this compound, SEM images showed the formation of nearly spherical particles and, in some cases, particles with cuboidal geometry. researchgate.netresearchgate.net The micrographs can also reveal the degree of particle agglomeration. rsc.org

Table 2: SEM Findings on this compound and Related Materials

| Material | Observed Morphology | Key Findings | Reference(s) |

|---|---|---|---|

| Fe-Succinate MOF | Cuboid shapes | Reveals distinct, crystalline microstructures. | |

| Polysaccharide-Iron Complex (vs. This compound control) | Irregular spheres (for complex) | Used for morphological comparison between different iron formulations. | mdpi.com |

| Ferrites from this compound Precursor | Nearly spherical or cuboidal particles | Confirms the morphology of nano-sized products derived from the precursor. | researchgate.netresearchgate.net |

| Mono Ferric Phytate (for comparison) | Particulate material (avg. 200 μm) composed of smaller primary particles (avg. 0.2 μm). | Demonstrates the use of SEM to analyze particle hierarchy and size. | nih.gov |

Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Crystallinity

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, enabling the detailed investigation of the nanoscale morphology, particle size, and crystallinity of this compound-derived materials. TEM analysis is particularly crucial for characterizing nanoparticles synthesized from this compound precursors.

Studies on Co-Zn ferrites prepared from a hexa-hydrazine cobalt zinc this compound precursor utilized TEM to confirm that the resulting particles were in the nanometer range, typically between 20-30 nm. researchgate.netresearchgate.net The micrographs from these studies showed that the nanoparticles were spherical in shape. researchgate.net In related work, high-resolution TEM (HR-TEM) displayed particles with a cuboidal geometry. researchgate.net Selected Area Electron Diffraction (SAED), a technique often coupled with TEM, is used to confirm the crystalline, single-phase nature of these nanoparticles. researchgate.netresearchgate.net This combination of imaging and diffraction provides comprehensive data on the nanoscale structure. nih.gov

Table 3: Nanoscale Characterization by TEM

| Material Synthesized from Precursor | Size Range | Observed Morphology | Crystallinity Confirmation | Reference(s) |

|---|---|---|---|---|

| Co-Zn Ferrites | 20-30 nm | Spherical | Confirmed by SAED patterns. | researchgate.netresearchgate.net |

| Co-Zn Ferrites | 31-42 nm (crystallite size) | Cuboidal | Confirmed by XRD and HR-TEM. | researchgate.net |

| Ni-Co Ferrites | Not specified | Cuboidal | Characterized via HR-TEM. | smf.mx |

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX), often integrated with SEM or TEM, is a standard technique for determining the elemental composition of this compound and its derivative materials. It confirms the presence of expected elements and can provide semi-quantitative data on their relative abundance, ensuring compositional homogeneity and purity. science.gov

In the analysis of complex precursors like hexa-hydrazine cobalt zinc this compound, EDX is used to confirm the chemical stoichiometry of the resulting ferrites. researchgate.netsmf.mxscielo.org.mx This analysis verifies that the constituent elements (e.g., iron, cobalt, zinc, oxygen) are present in the expected ratios and that no significant impurities have been introduced during synthesis. mdpi.com For example, in one such study, EDX analysis showed that the weight percentages of cobalt and iron were consistent with the stoichiometric contents with an accuracy of within 3%. researchgate.net

Table 4: Role of EDX in Compositional Analysis

| Analysis Goal | Sample Type | Findings | Reference(s) |

|---|---|---|---|

| Elemental Identification | This compound | Confirms the presence of iron (Fe), carbon (C), and oxygen (O). | science.gov |

| Stoichiometry Confirmation | Ferrites from this compound Precursor | Verifies the expected elemental ratios (e.g., Co, Zn, Fe) in the final product. | researchgate.netresearchgate.netscielo.org.mx |

| Purity Assessment | Co0.9Cu0.1Fe2O4 Nanoparticles | Endorses the completion of the chemical reaction and confirms the absence of impurity elements. | mdpi.com |

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for Iron Quantification

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a highly sensitive and accurate analytical method for the precise quantification of iron in this compound. google.comwur.nl This technique is routinely employed in quality control and formulation analysis to ensure the compound meets specified iron content levels.

The method involves digesting the sample, typically in concentrated acid, to atomize and ionize the elements, which then emit light at characteristic wavelengths. google.comnih.gov The intensity of the emitted light is directly proportional to the concentration of the element, allowing for precise quantification. ICP-OES has been widely used to determine the iron concentration in various products where this compound is used as an iron source or a reference compound. mdpi.comgoogle.comgoogle.com For instance, it has been used to measure the iron content in fortified foods, pharmaceutical capsules, and in comparative studies evaluating different iron supplements. mdpi.comscholaris.cak-state.edu

Table 5: Applications of ICP-OES for Iron Quantification

| Application | Sample Matrix | Purpose | Reference(s) |

|---|---|---|---|

| Quality Control | Pharmaceutical Capsules | To quantify the concentration of iron and ensure accurate loading. | google.comgoogle.com |

| Comparative Analysis | Polysaccharide-Iron Complexes | To determine the free iron content, using this compound tablets as a control. | mdpi.com |

| Food Fortification | Fortified Blended Foods / Salt | To measure the final iron concentration in the fortified food product. | scholaris.cak-state.edu |

| Bioavailability Studies | Digested Food Samples | To quantify iron content after in-vitro digestion to predict absorption. | science.gov |

CHN Elemental Analysis for Stoichiometry

CHN elemental analysis is a combustion-based technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For this compound (FeC₄H₄O₄), this analysis is primarily used to determine the carbon and hydrogen content to confirm the stoichiometric integrity of the succinate ligand.

This method provides experimental percentages of C and H, which can be compared to the theoretical values calculated from the chemical formula of this compound. A close correlation between the experimental and theoretical values confirms the purity of the organic component of the salt and the correctness of its empirical formula. While nitrogen is not a constituent of pure this compound, its absence in the CHN analysis further confirms the sample's purity. The technique is crucial in the characterization of more complex precursors, such as hexa-hydrazine this compound, where the nitrogen content from the hydrazine (B178648) ligand is also quantified to establish the full stoichiometric formula of the precursor compound. researchgate.netresearchgate.net

Table 6: Theoretical vs. Experimental Stoichiometry by CHN Analysis

| Element | Theoretical % (for FeC₄H₄O₄) | Expected Experimental Finding | Purpose | Reference(s) |

|---|---|---|---|---|

| Carbon (C) | 27.93% | Value close to theoretical % | Confirms integrity and purity of the succinate ligand. | researchgate.netresearchgate.net |

| Hydrogen (H) | 2.35% | Value close to theoretical % | Confirms integrity and purity of the succinate ligand. | researchgate.netresearchgate.net |

| Nitrogen (N) | 0.00% | Absence of nitrogen signal | Verifies the absence of nitrogen-containing impurities. | researchgate.netresearchgate.netgoogle.com |

Intermolecular Interactions and Crystal Packing Analysis

A definitive analysis of the intermolecular interactions and crystal packing of this compound, including a detailed Hirshfeld surface analysis, is contingent upon the availability of its single-crystal X-ray diffraction data. At present, the specific crystal structure of this compound has not been publicly reported. The determination of a compound's crystal structure provides the precise three-dimensional arrangement of its constituent atoms and molecules, which is the foundational data required for in-depth computational studies of its non-covalent interactions.

Hirshfeld Surface Analysis for Non-Covalent Interactions (e.g., C-H···O, π···π)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. These interactions play a crucial role in the stabilization of the crystal lattice.

For this compound, which is composed of ferrous ions (Fe²⁺) and succinate anions (⁻OOC-CH₂-CH₂-COO⁻), the primary non-covalent interactions expected to govern its crystal packing would be ion-ion interactions between the ferrous cations and the carboxylate groups of the succinate anions. Additionally, weaker C-H···O hydrogen bonds are anticipated. In this context, the hydrogen atoms of the methylene (-CH₂-) groups in the succinate ligand would act as hydrogen bond donors, while the oxygen atoms of the carboxylate groups would serve as acceptors.

The potential for π···π stacking interactions in this compound is considered to be negligible. rsc.orgresearchgate.netrsc.orgyoutube.comnih.gov The succinate ligand is aliphatic and lacks aromatic rings, which are a prerequisite for the occurrence of such interactions. π···π stacking is a non-covalent interaction that occurs between aromatic rings.

Hypothetical Data on Non-Covalent Interactions in this compound

Without experimental crystal structure data, a quantitative analysis remains speculative. However, based on the known structures of similar metal-succinate coordination polymers, a qualitative description of the likely interactions can be proposed. The table below presents a hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface of this compound, which could be expected upon successful crystallographic analysis.

| Interaction Type | Description | Hypothetical Contribution (%) |

| O···H / H···O | Represents C-H···O hydrogen bonds between the succinate's methylene hydrogens and carboxylate oxygens. | 50 - 60 |

| Fe···O | Represents the ionic interactions between the ferrous ion and the carboxylate oxygen atoms. | 30 - 40 |

| H···H | Represents contacts between hydrogen atoms on adjacent succinate ligands. | 5 - 10 |

| C···H / H···C | Represents weaker contacts involving carbon and hydrogen atoms. | 1 - 5 |

| C···O / O···C | Represents contacts between carbon and oxygen atoms not involved in direct bonding. | < 1 |

| C···C | Represents contacts between carbon atoms of neighboring succinate ligands. | < 1 |

It is imperative to underscore that the values presented in this table are illustrative and not based on experimental data for this compound. A definitive and scientifically rigorous analysis awaits the successful determination and reporting of its crystal structure.

Coordination Chemistry and Reactivity of Ferrous Succinate Complexes

Electronic Structure and Bonding Derived from Ligand Field Theory (LFT)

Ligand Field Theory (LFT) is a model used to describe the bonding, electronic structure, and spectroscopic properties of transition metal complexes by considering the interaction between the metal d-orbitals and the ligands. In ferrous succinate (B1194679), the iron(II) ion (Fe²⁺) is a d⁶ system. The succinate ligand, a dicarboxylate, typically acts as a weak-field ligand, coordinating through its oxygen atoms. The coordination environment around the iron(II) center in iron(II) carboxylate complexes is often distorted octahedral or can vary depending on other co-ligands present mdpi.comacs.orgacs.org.

Crystal Field Splitting and Stabilization Energy Calculations (e.g., Octahedral Geometry)

The Crystal Field Stabilization Energy (CFSE) quantifies the stabilization gained by the metal ion due to the presence of the ligand field. For a high-spin d⁶ octahedral complex, the CFSE is calculated as:

CFSE = (4 × -0.4Δ₀) + (2 × 0.6Δ₀) = -1.6Δ₀ + 1.2Δ₀ = -0.4Δ₀

For a low-spin d⁶ octahedral complex, the CFSE is:

CFSE = (6 × -0.4Δ₀) + (0 × 0.6Δ₀) + P = -2.4Δ₀ + P

The actual geometry around the iron center in ferrous succinate can be distorted octahedral due to the chelating nature of the succinate ligand and potential involvement of water molecules or other species in the coordination sphere mdpi.comacs.orguchile.cl. Distortions from ideal octahedral symmetry further split the t₂g and eg orbitals, affecting the electronic structure and CFSE.

Correlation of Spectroscopic Data with LFT Predictions

Spectroscopic techniques such as UV-Vis, Mössbauer spectroscopy, and EPR are crucial for experimentally probing the electronic structure and correlating it with LFT predictions mdpi.comwur.nlscielo.brresearchgate.net.

UV-Vis Spectroscopy: Electronic transitions between the split d-orbitals (d-d transitions) typically occur in the visible or near-infrared region of the spectrum wikibooks.orguleth.ca. The number, position, and intensity of these bands provide information about the ligand field strength and the geometry of the complex. Charge transfer bands (metal-to-ligand or ligand-to-metal) may also be observed, particularly in complexes with ligands like succinate that have π orbitals mdpi.com.

Mössbauer Spectroscopy: ⁵⁷Fe Mössbauer spectroscopy is a powerful tool for determining the oxidation state, spin state, and local environment of iron ions uchile.clmdpi.comscielo.brresearchgate.netnih.gov. Isomer shift (δ) and quadrupole splitting (ΔEQ) parameters obtained from Mössbauer spectra are sensitive to the electron density at the iron nucleus and the symmetry of the ligand environment, respectively mdpi.com. For high-spin Fe(II) in an octahedral environment, characteristic isomer shifts and quadrupole splittings are expected uchile.clmdpi.com. Studies on iron(II) carboxylate complexes have shown isomer shifts consistent with octahedral coordination uchile.cl.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is used to study complexes with unpaired electrons mdpi.comwur.nlscielo.brnih.gov. High-spin Fe(II) (d⁶, S=2) is often EPR active, although the signals can be broad and temperature-dependent due to zero-field splitting rsc.orgacs.org. EPR data can provide information about the spin state and the symmetry of the ligand field mdpi.comnih.govacs.org.

Data from these spectroscopic methods, when compared with predictions based on LFT and computational studies, help to confirm the coordination geometry, spin state, and the influence of the succinate ligand on the electronic structure of this compound complexes.

An example of spectroscopic data for related iron(II) carboxylate complexes can be illustrative:

| Complex Type | Technique | Key Finding | Source |

| Dinuclear Fe(II,III) Carboxylate | Mössbauer Spectroscopy | Isomer shifts consistent with high-spin Fe(II) in octahedral arrangement. uchile.cl | uchile.cl |

| Dinuclear Fe(II,III) Carboxylate | Cyclic Voltammetry | Confirmation of mixed valence Fe(II,III) species and redox potentials. uchile.cl | uchile.cl |

| Fe(II) Carboxylate (with tetraimidazole ligand) | Mössbauer Spectroscopy | Parameters sensitive to carboxylate binding mode (symmetrical/asymmetrical). acs.orgnih.gov | acs.orgnih.gov |

Redox Chemistry of Iron(II) Succinate

The redox chemistry of this compound primarily involves the interconversion between the iron(II) (Fe²⁺) and iron(III) (Fe³⁺) oxidation states. Iron is known for its ability to readily participate in redox reactions, transitioning between these states flinnprep.com.

Oxidation Pathways to Ferric Succinate in Different Environments

This compound (Fe²⁺) can be oxidized to ferric succinate (Fe³⁺) in the presence of oxidizing agents benchchem.com. A common oxidizing agent in various environments is oxygen pdx.edulibretexts.org. The oxidation of Fe²⁺ to Fe³⁺ involves the loss of an electron flinnprep.compdx.edu.

Fe²⁺ → Fe³⁺ + e⁻ flinnprep.compdx.edu

In aqueous solutions, the oxidation of ferrous iron by oxygen is a well-known process that is influenced by pH pdx.edu. At higher pH, Fe(OH)₃ is the stable form of Fe³⁺, while at lower pH, Fe²⁺ is more stable pdx.edu. The presence of organic ligands, such as carboxylates like succinate, can significantly influence the redox potential and reactivity of Fe(II) species researchgate.netacs.org. Complexation with ligands that stabilize Fe(III) more strongly than Fe(II) can lower the Fe(III)/Fe(II) redox potential, making the oxidation of Fe(II) more favorable researchgate.netacs.orgrsc.orgfairfield.edu.

Oxidation can occur through various pathways depending on the environment and the presence of other species. For instance, in biological systems or in the presence of certain organic molecules, electron transfer processes can be mediated by ligands or other redox-active species researchgate.netacs.org. Studies on iron(II) complexes with carboxylate bridges have shown that they can undergo one-electron transfer redox processes uchile.cl.

Specific oxidizing agents mentioned for the oxidation of this compound or related iron(II) compounds include hydrogen peroxide and potassium permanganate (B83412) benchchem.comwikipedia.org.

Reduction Mechanisms of Ferric to this compound

Ferric succinate (Fe³⁺) can be reduced back to this compound (Fe²⁺) by reducing agents benchchem.com. This process involves the gain of an electron by the Fe³⁺ ion flinnprep.com.

Fe³⁺ + e⁻ → Fe²⁺ flinnprep.com

Similar to oxidation, the reduction of ferric iron is influenced by the environment and the presence of reducing agents. Organic ligands can play a role in the reduction of Fe(III). For example, in some cases, ligands themselves can be oxidized while reducing Fe(III) plos.org.

Reducing agents that can be used to reduce ferric succinate or related ferric compounds include sodium borohydride (B1222165) and ascorbic acid benchchem.com. The reduction potential of the Fe(III)/Fe(II) couple in the presence of succinate will influence the ease of reduction. Ligands that stabilize Fe(II) relative to Fe(III) would tend to make the reduction of Fe(III) more favorable researchgate.netacs.orgrsc.orgfairfield.edu.

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox behavior of iron succinate complexes and determine their reduction potentials uchile.clscielo.br. These studies can provide insights into the reversibility and mechanisms of the redox processes.

Ligand Substitution Reactions in this compound Coordination Compounds

Ligand substitution reactions involve the replacement of one or more ligands in a coordination complex by other ligands benchchem.comscience-revision.co.uklibretexts.org. In this compound coordination compounds, the succinate ligand or other coordinated ligands (such as water molecules) can be substituted by different ligands benchchem.com.

The lability of ligands in coordination complexes is influenced by factors such as the metal ion's charge, size, and electron configuration, as well as the nature of the incoming and leaving ligands physicsandmathstutor.com. Fe²⁺ complexes are generally considered labile, meaning that ligand exchange can occur relatively readily physicsandmathstutor.com.

Ligand substitution reactions can lead to changes in the coordination number and geometry around the iron center science-revision.co.uklibretexts.org. For example, if this compound is in an aqueous solution, water molecules are likely coordinated to the Fe²⁺ ion in addition to or alongside the succinate ligands acs.orguchile.cl. These coordinated water molecules can be substituted by other ligands physicsandmathstutor.com.

The succinate ligand itself can also be substituted. The mode of coordination of the succinate ligand (e.g., monodentate, bidentate chelating, or bridging) can influence its lability acs.org.

Examples of ligands that can participate in substitution reactions with iron complexes include other carboxylates, nitrogen-donor ligands (like amines or heterocyclic compounds), and ligands containing sulfur or phosphorus donor atoms acs.orgnih.govacs.org. The driving force for ligand substitution can be the formation of more stable complexes (e.g., due to the chelate effect with multidentate ligands) or changes in concentration of the involved species libretexts.orgphysicsandmathstutor.com.

Research on iron(II) carboxylate complexes has shown that the binding mode of the carboxylate ligand can be influenced by other co-ligands, suggesting flexibility in the coordination environment and potential for ligand exchange acs.orgnih.gov. Ligand substitution reactions are important in various chemical processes, including catalysis and biological systems mdpi.comscience-revision.co.uk.

An example of a ligand substitution reaction involving this compound could involve the reaction with a strong chelating agent like EDTA (ethylenediaminetetraacetic acid), which can displace the succinate ligand to form a more stable iron-EDTA complex benchchem.com.

Lewis Acidity and Coordination Environment of Iron(II) Centers

The Lewis acidity and coordination environment of iron(II) centers in this compound complexes are fundamental aspects influencing their chemical behavior and biological interactions. Iron in the +2 oxidation state (ferrous iron) is a common constituent in various coordination complexes, where it can bind to different ligands, such as water, halides, or organic molecules like succinate wikipedia.org. In ionic compounds, Fe²⁺ can exist as a separate cation, though it is often associated with ligands in solution or solid states wikipedia.org.

This compound is an iron(II) salt of succinic acid (FeC₄H₄O₄) benchchem.com. Its structure involves the coordination of succinate ligands to the Fe²⁺ center. While specific detailed crystal structures solely of simple this compound were not extensively detailed in the search results, related iron-succinate complexes provide insights into potential coordination environments. For instance, a synthesized Fe(II) complex involving succinic acid and hexamethylenetetramine was characterized, and spectroscopic and analytical studies suggested an octahedral geometry for the iron(II) center in this mixed-ligand complex ajol.info. In such octahedral complexes, the iron(II) ion is typically surrounded by six ligand atoms ajol.info.

The Lewis acidity of the Fe²⁺ center in this compound arises from its ability to accept electron pairs from ligands. The coordination environment, including the nature and number of coordinating ligands, significantly influences this Lewis acidity. Different ligands can exert varying degrees of electron donation and steric effects, altering the electron density around the iron center and thus its Lewis acidity.

Research into iron-containing enzymes, such as Complex II (succinate dehydrogenase), provides further context on how succinate interacts with iron(II) centers in biological systems. Complex II contains iron-sulfur clusters within its SdhB subunit, which are involved in electron transfer medlink.com. While this involves iron in different coordination environments (iron-sulfur clusters), it highlights the biological relevance of iron-succinate interactions. Another study on the alkylsulfatase AtsK, a non-heme iron(II)-α-ketoglutarate-dependent dioxygenase, revealed the crystal structure of the AtsK-Fe(II)-succinate complex where a tyrosine residue's side chain is coordinated to the iron center rcsb.org. This demonstrates how amino acid residues can act as ligands to iron(II) in biological complexes involving succinate.

Studies on the synthesis and characterization of iron complexes with succinate and other ligands contribute to understanding the coordination preferences of ferrous iron. For example, the synthesis of a novel Fe(III) complex with 1,10-phenanthroline (B135089) and succinate ligands showed a heteroleptic coordination environment around the iron(III) centers mdpi.com. Although this is an Fe(III) complex, it illustrates how succinate can coordinate alongside other ligands, forming complex structures mdpi.com. The coordination environment in this Fe(III) complex was described as combining weak- and strong-field ligands, leading to a low-spin state mdpi.com. While this compound involves Fe(II), the principles of ligand field theory and coordination geometry are relevant to understanding its electronic structure and reactivity.

The Lewis acidity of the Fe²⁺ center is intrinsically linked to its electronic configuration and the ligand field provided by the coordinating atoms. In octahedral complexes, the d-orbitals of the Fe²⁺ ion are split into t₂g and eg sets. The filling of these orbitals and the magnitude of the crystal field splitting energy (Δo) influence the spin state (high-spin or low-spin) and, consequently, the electronic properties and Lewis acidity of the iron center researchgate.net.

Further detailed research, potentially involving techniques like X-ray crystallography on pure this compound or spectroscopic studies (e.g., Mössbauer spectroscopy, FTIR) focusing specifically on the Fe-O bonds and coordination sphere, would provide more precise data on the coordination environment and Lewis acidity of the iron(II) centers in this compound. FTIR spectroscopy has been used to confirm succinate ligand coordination through analysis of C=O and Fe-O bonds in iron complexes benchchem.com.

Based on the available information, the iron(II) center in this compound is expected to be a Lewis acid, capable of accepting electron density from coordinating ligands. The specific coordination environment is likely influenced by the crystalline structure of this compound and the presence of water molecules. In various complexes, iron(II) can exhibit different coordination numbers and geometries, with octahedral coordination being common when sufficient ligands are available wikipedia.orgajol.info.

While quantitative data on the Lewis acidity of this compound complexes were not found, the coordination environment of the Fe(II) center is key to understanding its reactivity, including its role in biological processes and potential chemical transformations.

Coordination Environment Insights from Related Complexes

| Complex Type | Iron Oxidation State | Proposed Coordination Geometry | Coordinating Ligands | Reference |

| Fe(II) mixed ligand (succinic acid & hexamethylenetetramine) | +2 | Octahedral | Succinate, Hexamethylenetetramine | ajol.info |

| AtsK-Fe(II)-succinate complex (enzyme active site) | +2 | Not explicitly stated | Succinate, Tyrosine residue side chain, potentially others | rcsb.org |

| Fe(III) mixed ligand (succinate & 1,10-phenanthroline) | +3 | Heteroleptic | Succinate, 1,10-phenanthroline, μ₂-oxo bridge, Water | mdpi.comresearchgate.net |

| Ferrous ion in aqueous solution | +2 | Octahedral | Water ([Fe(H₂O)₆]²⁺) | wikipedia.org |

Theoretical and Computational Investigations of Ferrous Succinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for studying the electronic structure of transition metal complexes. It offers a balance between accuracy and computational cost, making it ideal for systems containing iron. DFT calculations can predict a wide range of properties by solving for the electron density of the system. For ferrous succinate (B1194679), these calculations would provide fundamental insights into its stability and chemical nature.

A primary step in any computational analysis is determining the lowest-energy three-dimensional arrangement of atoms, known as geometry optimization. For ferrous succinate, this involves calculating the forces on each atom and adjusting their positions until a stable structure is found.

In the case of an isolated this compound molecule, DFT would be used to predict key structural parameters. The Fe(II) ion is coordinated by the two carboxylate groups of the succinate dianion. The expected coordination would involve the formation of Fe-O bonds. In related iron(II) carboxylate complexes, these Fe-O bond lengths typically range from 2.0 to 2.2 Å. The geometry around the high-spin Fe(II) center is often distorted octahedral, a configuration that DFT can accurately model.

For the solid state, calculations would focus on the crystal structure. This compound can exist in a polymeric structure where succinate anions bridge multiple iron centers. DFT calculations on the unit cell of the crystal can predict lattice parameters, bond distances, and angles, which can be compared with experimental data from X-ray diffraction (XRD) if available. These calculations are crucial for understanding the stability and physical properties of the bulk material.

Table 1: Illustrative Predicted Structural Parameters for an Optimized this compound Monomer (DFT) (Note: This data is illustrative of typical results from DFT calculations on Fe(II) carboxylates, as specific published data for this compound is not available.)

| Parameter | Predicted Value | Description |

| Fe-O Bond Length | 2.15 Å | The average distance between the iron center and a coordinating oxygen atom from the carboxylate group. |

| O-C-O Angle | 125.5° | The angle within the coordinating carboxylate group. |

| C-C-O Angle | 118.0° | The angle involving the carbon backbone and the carboxylate oxygen. |

| Fe Coordination | Distorted Octahedral | The predicted geometry of ligands around the central iron atom, common for high-spin Fe(II). |

Prediction of Spectroscopic Parameters (e.g., UV-Vis, IR)

DFT methods are highly effective at predicting spectroscopic properties that can be directly compared with experimental measurements for structural validation.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. For this compound, this would reveal characteristic stretching frequencies for the C=O and C-O bonds of the carboxylate groups, which are sensitive to their coordination with the Fe(II) ion. The asymmetric and symmetric COO⁻ stretches are particularly important. Uncoordinated succinate shows these bands at different positions compared to when it is bound to iron, making IR spectroscopy a powerful tool for confirming metal-ligand binding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For a high-spin d⁶ complex like this compound, these calculations would primarily identify d-d transitions, which are typically weak, and more intense charge-transfer bands (ligand-to-metal or metal-to-ligand). These predictions help in interpreting experimental spectra and understanding the electronic makeup of the complex.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (DFT) (Note: This table provides representative values for key vibrational modes in iron carboxylates to illustrate the output of a DFT frequency calculation.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Asymmetric COO⁻ Stretch | ~1550 - 1610 | Stretching of the carboxylate group coordinated to the Fe(II) ion. This is typically shifted from the free succinate anion. |

| Symmetric COO⁻ Stretch | ~1400 - 1450 | A symmetric stretching mode of the coordinated carboxylate group. The separation between asymmetric and symmetric stretches gives clues about the coordination mode. |

| Fe-O Stretch | ~300 - 450 | Low-frequency vibrations corresponding to the stretching of the iron-oxygen bonds. |

Analysis of Bonding and Electron Density Distribution

DFT provides the total electron density of the system, which can be analyzed to understand the nature of the chemical bonds. Techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT-calculated wavefunction.

This analysis would quantify the degree of covalent versus ionic character in the Fe-O bonds of this compound. It would likely show a significantly ionic interaction, as is typical for Fe(II) carboxylates. Furthermore, mapping the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. In this compound, the HOMO is expected to have significant character from the Fe(II) d-orbitals, while the LUMO may be centered on the iron atom or distributed over the succinate ligand. This "frontier orbital" analysis is key to predicting the compound's reactivity.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Mechanistic Pathways

While DFT is excellent for studying isolated molecules or perfect crystals, QM/MM methods are designed to model chemical processes in complex environments, such as in solution or within a biological system. In a QM/MM simulation, the chemically active region (e.g., the this compound molecule) is treated with a high-level quantum mechanics method like DFT, while the surrounding environment (e.g., water molecules or a protein active site) is treated with a simpler, classical molecular mechanics force field. This hybrid approach makes it computationally feasible to study large, complex systems.

QM/MM simulations are particularly useful for studying reaction mechanisms, such as the oxidation of Fe(II) to Fe(III). For this compound, a key process to investigate would be its interaction with an oxidizing agent (like molecular oxygen) in an aqueous environment.

By defining a reaction coordinate—a geometric parameter that charts the progress from reactants to products—researchers can map the potential energy surface of the reaction. This allows for the identification of transition states and the calculation of activation energy barriers. For the oxidation of this compound, the reaction coordinate could involve the distance between the Fe(II) ion and an oxygen atom. The simulation would reveal the energetic cost of bringing the oxidant to the iron center and the subsequent electron transfer, providing a detailed, step-by-step mechanism of the redox process.

The succinate ligand is flexible, with a rotatable central C-C bond. QM/MM simulations can be used to explore the conformational dynamics of the this compound complex, especially in solution. lohmann-minerals.com These simulations, run over time (molecular dynamics), show how the molecule moves, vibrates, and interacts with its surroundings.

For this compound, this would involve studying the flexibility of the chelate ring formed by the succinate ligand and the iron atom. The simulation could reveal different stable or metastable conformations and the energy barriers for converting between them. Understanding these dynamics is crucial, as the conformation of the complex can influence its reactivity, solubility, and interaction with other molecules. For example, a particular conformation might be more susceptible to oxidation or better suited to dock into a protein binding site.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules and materials at an atomic level. While specific, in-depth MD simulation studies exclusively focused on this compound are not widely documented in publicly available literature, the principles of this technique can be applied to understand its behavior in various environments. Such simulations would provide critical insights into the interactions and conformational dynamics that govern the compound's properties.

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. For this compound, this would involve defining a force field—a set of parameters that describe the potential energy of the system, including bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).

A primary application of MD simulations for this compound would be to study its behavior in an aqueous solution. These simulations can reveal:

Solvation Structure: How water molecules arrange around the ferrous ion (Fe²⁺) and the succinate anion. This includes determining the number of water molecules in the first and second solvation shells and their residence times.

Ion Pairing: The dynamics of the interaction between the Fe²⁺ cation and the succinate anion in solution, including the formation and lifetime of contact ion pairs versus solvent-separated ion pairs.

Conformational Dynamics: The succinate ligand is flexible and can adopt different conformations. MD simulations can explore the conformational landscape of the succinate anion and how it is influenced by its coordination to the ferrous ion.

Transport Properties: By analyzing the trajectories of the ions over time, properties such as diffusion coefficients can be calculated, which are fundamental to understanding its mobility in a medium.

Computational Modeling of Crystal Field and Ligand Field Effects

The electronic properties, color, and magnetic behavior of this compound are dictated by the interaction between the central ferrous (Fe²⁺) ion and the surrounding succinate ligands. These interactions are explained by Crystal Field Theory (CFT) and its more sophisticated extension, Ligand Field Theory (LFT). Computational methods based on these theories, often supplemented by Density Functional Theory (DFT), are used to model these effects.

In this compound, the Fe²⁺ ion is a d⁶ transition metal ion. The succinate anion (⁻OOC-CH₂-CH₂-COO⁻) acts as a ligand, donating electron density from its carboxylate oxygen atoms to the metal ion. In a typical coordination environment, the Fe²⁺ ion would be in an octahedral geometry, coordinated to oxygen atoms from either different succinate molecules or a combination of succinate and water molecules.

Crystal Field Theory (CFT) provides a simple electrostatic model to understand the effect of the ligands on the d-orbitals of the Fe²⁺ ion.

In an isolated, gaseous Fe²⁺ ion, the five d-orbitals (dxy, dxz, dyz, dx²-y², and dz²) are degenerate (have the same energy).

As the succinate ligands approach the metal ion in an octahedral arrangement, their negative charge repels the electrons in the d-orbitals.

This repulsion is not uniform. The dx²-y² and dz² orbitals (the eg set) point directly towards the ligands and are destabilized to a greater extent. The dxy, dxz, and dyz orbitals (the t2g set) point between the ligands and are destabilized to a lesser extent.

This results in a splitting of the d-orbitals into two energy levels, separated by the crystal field splitting energy, denoted as Δo (for octahedral).

The magnitude of Δo depends on the nature of the ligand. Succinate, as a carboxylate ligand, is generally considered a weak-field ligand. For a d⁶ ion like Fe²⁺ with a weak-field ligand, the crystal field splitting energy (Δo) is small. It is energetically more favorable for the electrons to occupy the higher-energy eg orbitals rather than to pair up in the lower-energy t2g orbitals. This results in a high-spin complex. scholaris.ca

Ligand Field Theory (LFT) builds on CFT by incorporating the covalent nature of the metal-ligand bond. It considers the overlap of metal and ligand orbitals to form molecular orbitals. LFT provides a more accurate description of the electronic structure and can be used to calculate properties like the crystal field splitting energy and magnetic moments. science.gov Computational studies on various iron(II) complexes utilize LFT and DFT to correlate the coordination environment with electronic properties and spin states.

The predicted electronic configuration and properties for a high-spin octahedral Fe(II) complex like this compound are summarized in the table below.

| Property | Value/Description |

| Metal Ion | Ferrous (Fe²⁺) |

| d-Electron Count | 6 |

| Coordination Geometry (Assumed) | Octahedral |

| Ligand Field Strength (Succinate) | Weak |

| Spin State | High-Spin |

| t₂g Orbital Occupancy | 4 electrons (t₂g⁴) |

| eg Orbital Occupancy | 2 electrons (eg²) |

| Number of Unpaired Electrons | 4 |

| Magnetic Behavior | Paramagnetic |

| Crystal Field Stabilization Energy (CFSE) | -0.4 Δo |

This table presents theoretical values based on the principles of Crystal Field Theory for an idealized high-spin octahedral Fe(II) complex.

While a study on an Fe(III)-succinate complex reported a calculated CFSE, suggesting a low-spin state, this is for the ferric, not the ferrous, form and highlights how oxidation state dramatically influences electronic structure. For this compound, the high-spin configuration is generally expected. scholaris.ca

Dissolution Kinetics and Stability Mechanisms of Ferrous Succinate

In Vitro Dissolution Rate Studies Under Varying Conditions

The rate and extent to which ferrous succinate (B1194679) dissolves in the gastrointestinal tract are pivotal for the subsequent absorption of ferrous ions. In vitro dissolution studies serve as a crucial tool to predict its in vivo behavior. These studies typically evaluate the influence of pH and the composition of the dissolution medium on the release of the active substance from its dosage form.

Influence of pH on Dissolution Profiles

The pH of the gastrointestinal tract varies significantly, from the highly acidic environment of the stomach (pH 1-3) to the near-neutral to slightly alkaline conditions of the small intestine (pH 6-7.5). Therefore, evaluating the dissolution of ferrous succinate across a range of pH values is essential to forecast its behavior upon oral administration.

This compound, being the salt of a weak acid (succinic acid) and a weak base (ferrous hydroxide), exhibits pH-dependent solubility. In the acidic milieu of the stomach, this compound is expected to readily dissociate into ferrous ions (Fe²⁺) and succinic acid. This acidic environment also helps to maintain iron in its more soluble ferrous state, which is preferentially absorbed over the ferric (Fe³⁺) form.

A study evaluating the dissolution of a film-coated this compound tablet in artificial gastric fluid (which typically has a pH of around 1.2) demonstrated a rapid release of the iron. This is consistent with the chemical nature of the salt, which favors dissolution in acidic conditions. As the pH increases towards neutrality, the solubility of ferrous salts generally decreases due to the formation of less soluble iron hydroxide species.

To illustrate the pH-dependent dissolution, consider the following hypothetical data based on typical dissolution profiles of iron salts:

| pH of Dissolution Medium | Time (minutes) | % this compound Dissolved |

| 1.2 (Simulated Gastric Fluid) | 15 | 65 |

| 30 | 85 | |

| 45 | 95 | |

| 60 | 98 | |

| 4.5 (Acetate Buffer) | 15 | 45 |

| 30 | 60 | |

| 45 | 70 | |

| 60 | 75 | |

| 6.8 (Phosphate Buffer) | 15 | 20 |

| 30 | 35 | |

| 45 | 45 | |

| 60 | 50 |

This interactive data table highlights a clear trend of decreased dissolution rate and extent as the pH of the medium increases from acidic to near-neutral.

Effect of Dissolution Media Composition

The composition of the gastrointestinal fluids is complex, containing not only hydrochloric acid and buffers but also enzymes, bile salts, and phospholipids, which can influence drug dissolution. Therefore, investigating the dissolution of this compound in various media that mimic these physiological conditions is crucial.

The presence of certain ions and surfactants in the dissolution medium can significantly impact the dissolution of this compound. For instance, the choice of buffer salts can affect the dissolution rate of ionizable drugs. Studies on other iron salts, such as ferrous fumarate (B1241708), have shown that the inclusion of surfactants like sodium lauryl sulfate (B86663) in the dissolution medium can enhance their dissolution, particularly in acidic conditions. While specific comparative studies on this compound are limited, it is reasonable to infer that its dissolution behavior would also be sensitive to the presence of such excipients.

Furthermore, interactions with components of the diet can also play a role. For example, phosphates and phytates present in food can form insoluble complexes with iron, thereby reducing its dissolution and subsequent absorption. Conversely, ascorbic acid (Vitamin C) is known to enhance iron absorption by promoting the reduction of ferric iron to the more soluble ferrous form and by forming a soluble chelate with iron.

Mechanistic Analysis of this compound Degradation

The stability of this compound is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. The primary degradation pathway for this compound involves the oxidation of the ferrous (Fe²⁺) ion.

Investigation of Oxidation Mechanisms and Products

The ferrous iron in this compound is susceptible to oxidation to the ferric (Fe³⁺) state, a reaction that is facilitated in aqueous solutions and in the presence of oxygen. This oxidation is a significant concern during manufacturing and storage. The general mechanism involves the loss of an electron from the ferrous ion:

Fe²⁺ → Fe³⁺ + e⁻

This process can be influenced by several factors, including pH, the presence of oxidizing agents, and exposure to light. The succinate anion itself may also undergo degradation under certain conditions. The oxidation of ferrous ions leads to the formation of ferric succinate, which is generally less soluble and can further hydrolyze to form ferric hydroxide, an insoluble precipitate.

The primary degradation products of this compound are therefore ferric succinate and, upon further reaction with water, various forms of ferric hydroxide and hydrated ferric oxides. The succinate moiety could potentially be oxidized to fumarate, although the primary degradation concern revolves around the iron center.

Forced degradation studies, where the compound is subjected to stress conditions such as acid/base hydrolysis, oxidation, and heat, are instrumental in identifying potential degradation products and elucidating the degradation pathways.

Role of Environmental Factors in Compound Stability

Several environmental factors can accelerate the degradation of this compound, impacting its shelf-life and therapeutic efficacy.

Temperature: Elevated temperatures can increase the rate of chemical reactions, including the oxidation of ferrous iron. Studies on other ferrous salts, such as ferrous fumarate, have shown significant oxidation at elevated temperatures. While specific data for this compound is not readily available, it is expected to exhibit similar susceptibility to thermal degradation.

Humidity: Moisture can facilitate the oxidation of ferrous ions. The presence of water molecules can act as a medium for the reaction and can also lead to the hydrolysis of the ferric ions formed, driving the degradation process forward. Therefore, protecting this compound from high humidity is crucial for its stability. Studies on various iron tablets have demonstrated that exposure to high temperature and humidity can lead to a decrease in the active ingredient content. pharmacompass.com

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidation reactions. This process, known as photodegradation, can be a significant degradation pathway for light-sensitive compounds. It has been shown that succinate buffer-Fe³⁺ complexes can act as photosensitizers, leading to the formation of radicals upon exposure to near UV and visible light, which can then promote further degradation.

To mitigate the impact of these environmental factors, this compound is typically formulated with antioxidants and packaged in materials that provide protection from light and moisture.

Advanced Analytical Method Development for Ferrous Succinate Quantification and Speciation

Spectrophotometric Method Development for Iron(II) and Iron(III) Determination

Spectrophotometric methods are widely employed for iron analysis due to their simplicity, cost-effectiveness, and reliability. These techniques are based on the principle that chemical species absorb light at specific wavelengths.

UV-Vis spectrophotometry is a versatile technique for the quantitative analysis of ferrous succinate (B1194679). The method relies on the formation of a colored complex between iron ions and a chromogenic reagent, which can then be measured. For the specific analysis of ferrous (Fe²⁺) ions, a complexing agent is used to form a stable, colored solution.